(3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propan-1-OL
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Overview
Description
(3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propan-1-OL: is an organic compound that features an amino group, a fluorinated aromatic ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 2-fluoro-5-methylphenyl precursor.
Amination: The precursor undergoes an amination reaction to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Protein Interaction Studies: Used in studies to understand protein-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent.
Therapeutic Applications: Potential use in the treatment of certain diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of various chemical products.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its function. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(2-chloro-5-methylphenyl)propan-1-OL: Similar structure with a chlorine atom instead of fluorine.
(3S)-3-Amino-3-(2-bromo-5-methylphenyl)propan-1-OL: Similar structure with a bromine atom instead of fluorine.
(3S)-3-Amino-3-(2-iodo-5-methylphenyl)propan-1-OL: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propan-1-OL imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. These properties make it a valuable compound in various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C10H14FNO |
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Molecular Weight |
183.22 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-fluoro-5-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-2-3-9(11)8(6-7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m0/s1 |
InChI Key |
GHSBYGCOHBBIDG-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)[C@H](CCO)N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(CCO)N |
Origin of Product |
United States |
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